molecular formula C9H16N4O2 B2513628 1,1-Dimethylethyl (3S)-3-azidopyrrolidine-1-carboxylate CAS No. 125552-56-9

1,1-Dimethylethyl (3S)-3-azidopyrrolidine-1-carboxylate

Cat. No. B2513628
CAS RN: 125552-56-9
M. Wt: 212.253
InChI Key: BRNQETRAMMATCR-ZETCQYMHSA-N
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Description

1,1-Dimethylethyl (3S)-3-azidopyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Oxazolidinecarboxylate Synthesis : A. Dondoni and D. Perrone (2003) detailed the synthesis of 1,1-Dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate by oxidizing alcohol, demonstrating its use in creating complex organic structures (Dondoni & Perrone, 2003).

  • Coupling Reactions : Y. Aoyagi et al. (1998) utilized 1,1-dimethylethyl (S)- and (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylates in chromium(II) chloride-mediated coupling reactions, leading to the asymmetric synthesis of hydroxy-hydroxymethylpyrrolidine (Aoyagi et al., 1998).

  • Immunosuppressive Activity : C. A. Axton et al. (1992) explored the synthesis of novel immunosuppressive butenamides using 1,1-dimethylethyl derivatives, highlighting its potential in medical chemistry (Axton et al., 1992).

  • Garner Aldehyde Preparation : A. Mckillop et al. (1994) described an improved procedure for preparing 1,1-dimethylethyl 2,2-dimethyl-4-(S)-formyloxazolidine-3-carboxylate (Garner aldehyde), a valuable compound in organic synthesis (Mckillop et al., 1994).

Spectroscopy and Molecular Structure

  • Spectral Properties : I. Kowalczyk (2008) studied the molecular structure and spectral properties of quaternary ammonium derivatives of 1,1-dimethyl-1,3-propylenediamine, indicating the compound's significance in spectroscopic analysis (Kowalczyk, 2008).

Bioconjugation and Pharmaceutical Research

  • Bioconjugation Mechanism : N. Nakajima and Y. Ikada (1995) explored the mechanism of amide formation by carbodiimide in aqueous media, which is relevant to bioconjugation involving carboxylic acids and amines, including compounds like 1,1-Dimethylethyl derivatives (Nakajima & Ikada, 1995).

properties

IUPAC Name

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-4-7(6-13)11-12-10/h7H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNQETRAMMATCR-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate

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